3-Methylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohexyl acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is an ester derived from acetic acid and 3-methylcyclohexanol. This compound is known for its pleasant, fruity odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclohexyl acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylcyclohexanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Methylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
3-Methylcyclohexyl acetate has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methylcyclohexanol and acetic acid, which may exert various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexyl acetate: Similar in structure but with the methyl group at a different position.
Cyclohexyl acetate: Lacks the methyl group, resulting in different chemical and physical properties.
Uniqueness
3-Methylcyclohexyl acetate is unique due to the presence of the methyl group on the cyclohexane ring, which influences its reactivity and odor profile. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.
Properties
CAS No. |
50539-20-3 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3-methylcyclohexyl) acetate |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-9(6-7)11-8(2)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
POTQUGZZORQESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.